6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the reaction of 2-aminobenzophenone with various reagents under specific conditions. One common method involves the cyclization of 2-aminobenzophenone with formamide in the presence of a catalyst . Another approach includes the reaction of 2-aminobenzophenone with aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinazoline derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form substituted quinazoline derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline include other quinazoline derivatives such as:
- 4-(3H)-Quinazolinone
- 2,4-Diaminoquinazoline
- 6,7-Dimethoxyquinazoline
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which imparts specific biological activities. The presence of the 4-methoxyphenyl and 5-methyl groups enhances its interaction with molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-methyl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H19N3O/c1-24-19-9-5-3-7-17(19)21-23-18-8-4-6-10-20(18)25(21)22(24)15-11-13-16(26-2)14-12-15/h3-14,22H,1-2H3 |
InChI Key |
GGXWQBHCDCLJPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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